molecular formula C24H24F5N5O B1676620 MK-4101

MK-4101

Katalognummer: B1676620
Molekulargewicht: 493.5 g/mol
InChI-Schlüssel: HKJOIWLYDJCTQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MK-4101 ist ein potenter Inhibitor des Hedgehog-Signalwegs, der eine entscheidende Rolle bei der Zelldifferenzierung und Musterbildung während der Entwicklung in vielen Organen und Systemen spielt. Diese Verbindung hat eine signifikante Antitumoraktivität gezeigt, insbesondere gegen Medulloblastom und Basalzellkarzinom .

Vorbereitungsmethoden

Die Synthese von MK-4101 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die abschließende Kupplungsreaktion. Die detaillierten Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass this compound mit hoher Reinheit und Ausbeute hergestellt werden kann, was es für Forschungs- und potenzielle therapeutische Anwendungen geeignet macht .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen in this compound zu modifizieren.

    Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es den Hedgehog-Signalweg angreift. Es bindet an den Smoothened-Rezeptor, hemmt seine Aktivität und verhindert die nachgeschaltete Signalkaskade. Dies führt zur Hemmung der Zellproliferation und Induktion von Apoptose in Tumorzellen. Die beteiligten molekularen Ziele und Pfade umfassen den Smoothened-Rezeptor, GLI-Transkriptionsfaktoren und andere Komponenten des Hedgehog-Signalwegs .

Analyse Chemischer Reaktionen

MK-4101 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups in this compound.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

  • Medulloblastoma : Preclinical studies using Ptch1(+/-) mouse models have shown that MK-4101 effectively inhibits tumor growth by inducing apoptosis and disrupting cell cycle progression .
  • Basal Cell Carcinoma : this compound has been investigated for its efficacy against basal cell carcinoma, demonstrating robust antitumor activity in vivo .

Mechanistic Studies

  • Researchers have utilized this compound to elucidate the role of the Hedgehog pathway in tumorigenesis. By analyzing gene expression changes induced by this compound, insights into the interplay between different signaling pathways have been gained .

Combination Therapies

  • This compound is being explored in combination with other therapeutic agents to enhance its efficacy against Hh-driven tumors. The potential for synergistic effects with drugs targeting related pathways is a key area of investigation .

Table 1: Summary of Preclinical Studies Involving this compound

Study ReferenceTumor TypeModel UsedKey Findings
MedulloblastomaPtch1(+/-) miceSignificant inhibition of tumor growth; apoptosis induced.
Basal Cell CarcinomaHuman cancer cell linesRobust antitumor activity; effective in vivo.
Multiple Hh-driven tumorsVarious mouse modelsDemonstrated efficacy in combination therapies.

Pharmacokinetics and Administration

This compound has favorable pharmacokinetic properties, including good oral bioavailability. This characteristic makes it suitable for clinical applications where convenient administration routes are preferred .

Wirkmechanismus

MK-4101 exerts its effects by targeting the Hedgehog signaling pathway. It binds to the Smoothened receptor, inhibiting its activity and preventing the downstream signaling cascade. This leads to the inhibition of cell proliferation and induction of apoptosis in tumor cells. The molecular targets and pathways involved include the Smoothened receptor, GLI transcription factors, and other components of the Hedgehog signaling pathway .

Vergleich Mit ähnlichen Verbindungen

MK-4101 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner hohen Potenz und Spezifität für den Hedgehog-Signalweg einzigartig. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine robuste Antitumoraktivität und sein günstiges pharmakokinetisches Profil aus, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .

Biologische Aktivität

MK-4101 is a novel compound recognized primarily for its role as a potent inhibitor of the Hedgehog (Hh) signaling pathway. This pathway is crucial in various developmental processes and has been implicated in the pathogenesis of several cancers, particularly medulloblastoma and basal cell carcinoma (BCC). The biological activity of this compound has been extensively studied, revealing its potential therapeutic applications in oncology.

This compound acts as a smoothened (SMO) antagonist , effectively blocking the Hh signaling pathway. This inhibition leads to significant antitumor effects, particularly in tumors that depend on Hh signaling for growth and proliferation. The compound was shown to induce extensive apoptosis in tumor cells and disrupt the cell cycle, thereby inhibiting DNA replication in cancerous tissues.

Key Findings

  • Antitumor Activity : In preclinical studies using Ptch1+/− mice models, this compound demonstrated robust antitumor activity against medulloblastoma and BCC. The compound inhibited tumor growth significantly compared to control groups .
  • Gene Regulation : this compound caused deregulation of several key genes involved in the IGF and Wnt signaling pathways, suggesting an interplay between these pathways and Hh-dependent tumorigenesis .
  • In Vitro Efficacy : The compound exhibited an IC50 of approximately 1 μmol/L in human esophageal cancer cells and 1.5 μmol/L in engineered mouse cell lines, indicating its potency as an SMO inhibitor .

Study 1: Efficacy Against Medulloblastoma

In a study involving neonatally irradiated Ptch1+/− mice, this compound was administered to evaluate its effectiveness against medulloblastoma. Results indicated:

  • Tumor Reduction : Significant reduction in tumor size was observed after treatment with this compound.
  • Survival Rates : Treated mice had improved survival rates compared to untreated controls, highlighting the therapeutic potential of this compound .

Study 2: Basal Cell Carcinoma Treatment

Another study focused on BCC demonstrated that this compound not only inhibited tumor growth but also induced apoptosis in cancer cells. Key outcomes included:

  • Cell Cycle Arrest : The compound caused cell cycle arrest at the G0/G1 phase, preventing further proliferation of BCC cells.
  • Combination Therapy Potential : The findings suggested that this compound could be effectively combined with other therapies targeting complementary pathways for enhanced therapeutic efficacy .

Table 1: Biological Activity of this compound

ParameterValue
IC50 in Human Cells1 μmol/L
IC50 in Mouse Cell Lines1.5 μmol/L
Tumor Size Reduction (%)Up to 70%
Apoptosis InductionSignificant
Survival Improvement (%)Up to 40%

Table 2: Gene Expression Changes Induced by this compound

Gene PathwayChange Observed
IGF SignalingDownregulation
Wnt SignalingDownregulation
Hh PathwayComplete inhibition

Eigenschaften

IUPAC Name

5-(3,3-difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-bicyclo[2.2.2]octanyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F5N5O/c1-34-17(15-4-2-3-5-16(15)24(27,28)29)31-32-20(34)22-9-6-21(7-10-22,8-11-22)19-30-18(35-33-19)14-12-23(25,26)13-14/h2-5,14H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJOIWLYDJCTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C23CCC(CC2)(CC3)C4=NOC(=N4)C5CC(C5)(F)F)C6=CC=CC=C6C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N′-Hydroxy-4-{4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}bicyclo[2.2.2]octane-1-carboximidamide (1-G) (120 mg, 0.305 mmol) was added to a pre-stirred solution of 3,3-difluorocyclobutanecarboxylic acid 2-D (166 mg, 1.22 mmol) and carbonyldiimidazole (198 mg, 1.22 mmol) in CH2Cl2 (8 ml). The resulting mixture was stirred at room temperature for 48 h, then concentrated. The solid was resuspended in toluene and refluxed under nitrogen atmosphere for 3 h. The product was purified by C-18 reverse phase HPLC eluting with 30-80% acetonitrile/water with 0.1% TFA to yield 2-E as a white powder. MS (ESI+)=494.2 (M+1); 1H NMR (500 MHz, CDCl3): δ 2.09 (6H, m), 2.31 (6H, m), 3.03-3.11 (4H, m), 3.57-3.61 (4H, m), 7.56 (1H, m), 7.71 (2H, m), 7.86 (1H, m) ppm. Shh-Light II Assay: IC50: 1.4 μM.
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-4101
Reactant of Route 2
Reactant of Route 2
MK-4101
Reactant of Route 3
Reactant of Route 3
MK-4101
Reactant of Route 4
Reactant of Route 4
MK-4101
Reactant of Route 5
Reactant of Route 5
MK-4101
Reactant of Route 6
MK-4101

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.